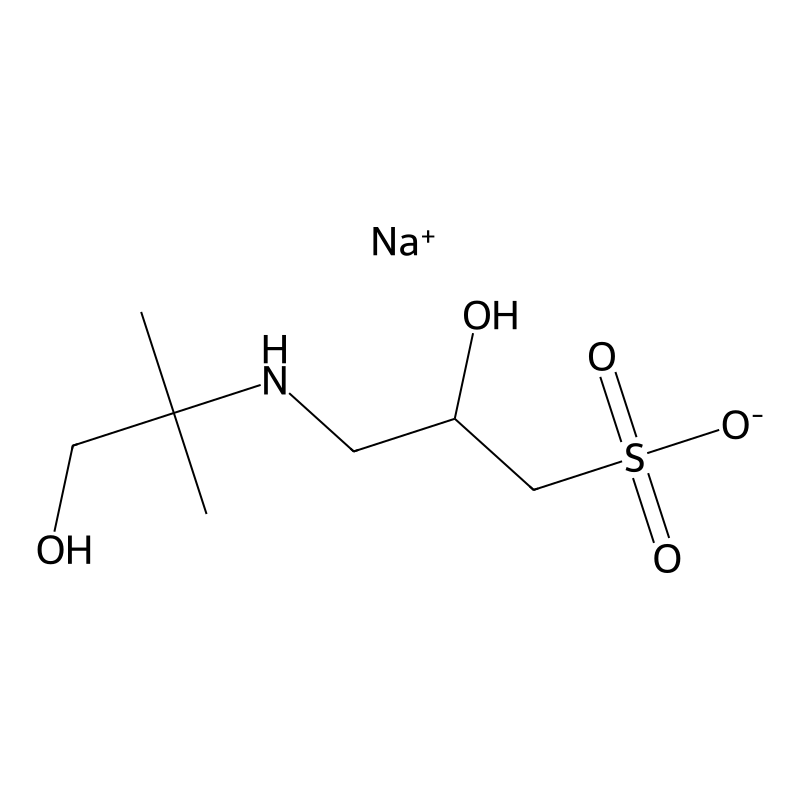

AMPSO sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Protein Electrophoresis Buffer:

One of the most prominent applications of AMPSO sodium salt lies in protein electrophoresis techniques, particularly Western blotting. The zwitterionic nature of AMPSO, meaning it carries both positive and negative charges at specific pH ranges, allows it to function effectively as a buffer solution. This buffering capacity is crucial in maintaining a consistent and optimal pH environment during protein separation through gel electrophoresis. Studies have shown that AMPSO buffers offer several advantages compared to traditional buffers like Tris-HCl, including:

- Improved protein transfer: AMPSO buffers demonstrate superior efficiency in transferring proteins from gels to membranes during Western blotting, leading to sharper and more defined bands. [Source: Santa Cruz Biotechnology: ]

- Wider pH range: AMPSO buffers possess a broader usable pH range (typically 8.3-9.7) compared to Tris-HCl, offering more flexibility when working with different types of proteins with varying isoelectric points. [Source: MP Biomedicals: ]

Other Research Applications:

Beyond protein electrophoresis, AMPSO sodium salt finds application in other scientific research areas:

- Cell culture: AMPSO buffers can be employed as culture media supplements, particularly for maintaining a stable pH environment in cell culture experiments. [Source: Sigma-Aldrich: ]

- Chromatography: AMPSO buffers can be used in various chromatographic techniques, including ion-exchange chromatography, due to their ability to control ionic strength and pH.

AMPSO sodium salt, scientifically known as 3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid sodium salt, is a zwitterionic compound primarily utilized as a buffering agent in biochemical and molecular biology applications. It has a molecular formula of and a molecular weight of approximately 249.26 g/mol. The compound is characterized by its ability to maintain a stable pH environment, making it essential for various laboratory processes where precise pH control is critical .

As a buffer, AMPSO sodium salt functions by accepting or donating protons (H+) in solution depending on the surrounding pH. This helps maintain a relatively constant pH environment, which is crucial for many biological experiments involving enzymes, proteins, and other molecules that are sensitive to pH changes [].

- Oxidation: Under specific conditions, AMPSO sodium salt can be oxidized, resulting in the formation of sulfonic acid derivatives.

- Reduction: The sulfonic acid group can be reduced to form sulfonate derivatives using reducing agents such as sodium borohydride.

- Substitution: The hydroxyl groups in AMPSO sodium salt can participate in nucleophilic substitution reactions with various nucleophiles under basic conditions .

Common Reagents and Conditions- Oxidizing Agents: Hydrogen peroxide and potassium permanganate.

- Reducing Agents: Sodium borohydride and lithium aluminum hydride.

- Nucleophiles: Amines and thiols can react with the hydroxyl groups.

AMPSO sodium salt exhibits significant biological activity primarily due to its buffering capacity. It helps maintain an optimal pH range (approximately 8.3 to 9.7), which is crucial for the activity of various enzymes and biochemical pathways. This stability is essential in applications such as cell culture media and enzyme assays, where fluctuations in pH can adversely affect biological processes .

The synthesis of AMPSO sodium salt typically involves the reaction of 3-chloro-2-hydroxypropanesulfonic acid with 1,1-dimethyl-2-hydroxyethylamine in an aqueous medium. The reaction conditions are carefully controlled to optimize yield and purity, including maintaining specific temperature and pH levels. In industrial settings, large-scale reactors are employed for efficient production, followed by purification processes such as crystallization and filtration to achieve high-purity products suitable for research and application .

AMPSO sodium salt finds extensive use across various fields:

- Biochemistry: As a buffer in protein purification, separation, and solubilization processes.

- Molecular Biology: Employed in cell culture media to maintain pH stability during experiments.

- Diagnostics: Utilized in diagnostic assays and pharmaceutical formulations where pH control is essential.

- Industrial

Several compounds exhibit similar buffering properties to AMPSO sodium salt:

| Compound Name | Molecular Formula | pH Range | Unique Features |

|---|---|---|---|

| CAPSO sodium salt | C₇H₁₆NNaO₅S | 8.5 - 10.0 | Effective at higher pH ranges |

| TAPS sodium salt | C₈H₁₈NNaO₃S | 8.4 - 9.6 | Known for its stability in alkaline conditions |

| BICINE sodium salt | C₆H₁₃NNaO₄ | 7.6 - 9.0 | Suitable for applications requiring lower pH |

Uniqueness

AMPSO sodium salt stands out due to its specific buffering range (8.3 - 9.7) and stability, making it particularly effective for applications that require precise pH control. Its zwitterionic structure contributes significantly to its buffering capacity, distinguishing it from other similar compounds that may have different pH ranges or stability characteristics .

AMPSO sodium salt, a zwitterionic buffer compound, possesses a distinct molecular structure characterized by a central carbon chain with functional groups that contribute to its buffering properties [1]. The molecular structure consists of a propane backbone with a sulfonate group at one end, a hydroxyl group at the central carbon, and an amino group linked to a tertiary carbon containing two methyl groups and a hydroxyl group [2]. This arrangement creates a three-dimensional conformation that facilitates its function as a buffer in biochemical applications [3].

The molecular conformation of AMPSO sodium salt is influenced by the presence of the sodium counterion, which interacts with the negatively charged sulfonate group [4]. The molecule adopts a specific three-dimensional arrangement in crystalline form, with the sodium ion coordinating with the sulfonate oxygen atoms [5]. This coordination affects the overall molecular geometry and contributes to the compound's physicochemical properties [6].

The structural backbone of AMPSO sodium salt contains several functional groups that can participate in hydrogen bonding, including hydroxyl groups and the amino nitrogen [7]. These functional groups create potential sites for intermolecular interactions, influencing the compound's solubility and crystalline characteristics [8]. The presence of the sodium counterion also affects the electronic distribution within the molecule, contributing to its overall stability and reactivity [9].

IUPAC Nomenclature and Synonyms

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, AMPSO sodium salt is systematically named as sodium 2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonate [1] [2]. This systematic name precisely describes the chemical structure, identifying the propane backbone, the positions of the hydroxyl groups, the amino linkage, and the sulfonate group with its sodium counterion [3].

AMPSO sodium salt is known by several synonyms in scientific literature and commercial contexts. These alternative names include:

| Synonyms of AMPSO Sodium Salt |

|---|

| 3-([1,1-Dimethyl-2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid sodium salt |

| N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulphonic acid sodium salt |

| 1-Propanesulfonic acid, 2-hydroxy-3-[(2-hydroxy-1,1-dimethylethyl)amino]-, sodium salt (1:1) |

| Sodium 2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonate |

| AMPSO (sodium) |

These synonyms are used interchangeably in scientific publications and commercial product listings, though the IUPAC name provides the most precise structural description [4] [5]. The variety of names reflects the compound's widespread use in biochemical research and analytical applications [6].

The parent compound, without the sodium counterion, is known as 3-((1,1-Dimethyl-2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid, which has its own distinct Chemical Abstracts Service (CAS) registry number (68399-79-1) [7]. The sodium salt form (CAS: 102029-60-7) is derived from this parent compound through neutralization with sodium hydroxide [8].

Physical Properties

Crystalline Characteristics

AMPSO sodium salt exists as a white crystalline powder at room temperature and standard pressure [1]. The crystalline structure of this compound is characterized by an ordered arrangement of molecules held together by intermolecular forces, including hydrogen bonding and ionic interactions [2]. The presence of the sodium counterion influences the crystal packing arrangement, affecting the overall crystalline morphology [3].

X-ray crystallographic studies of similar sodium salts of sulfonic acids have revealed that these compounds typically form monoclinic or orthorhombic crystal systems [4]. In these structures, the sodium ions often coordinate with oxygen atoms from multiple sulfonate groups, creating a three-dimensional network [5]. This coordination geometry contributes to the stability of the crystalline lattice and influences the physical properties of the compound [6].

The crystalline nature of AMPSO sodium salt contributes to its stability during storage and handling [7]. Under standard laboratory conditions, the compound maintains its crystalline form without significant degradation, making it suitable for use as a buffer in various biochemical applications [8]. The crystal structure also influences properties such as solubility, melting point, and thermal stability [9].

Solubility Profile

AMPSO sodium salt demonstrates excellent solubility in water, with documented solubility of approximately 0.33 g/mL, forming clear to slightly hazy, colorless solutions [1] [2]. This high water solubility is attributed to the presence of hydrophilic functional groups, including the sulfonate group, hydroxyl groups, and the amino group, which can form hydrogen bonds with water molecules [3].

The solubility of AMPSO sodium salt in water is influenced by temperature and pH conditions [4]. As with many buffer compounds, its solubility may vary across different pH ranges, with optimal solubility observed within its effective buffering range of pH 8.3-9.7 [5]. The presence of the sodium counterion enhances water solubility compared to the free acid form, making it more suitable for aqueous buffer preparations [6].

While AMPSO sodium salt is highly soluble in water, its solubility in organic solvents is generally limited [7]. This differential solubility profile is characteristic of zwitterionic buffer compounds and influences their applications in various biochemical procedures [8]. The compound's solubility behavior is an important consideration when preparing buffer solutions for specific applications in biochemistry and molecular biology [9].

Spectroscopic Properties

AMPSO sodium salt exhibits distinctive spectroscopic properties that can be characterized using various analytical techniques [1]. In ultraviolet-visible (UV-Vis) spectroscopy, the compound shows minimal absorbance in the UV region, with absorbance values of ≤0.06 at 260 nm and ≤0.05 at 280 nm for standard solutions [2] [3]. This low UV absorbance is advantageous for applications in biochemical assays where UV detection is employed, as it minimizes background interference [4].

Infrared (IR) spectroscopy of AMPSO sodium salt reveals characteristic absorption bands corresponding to its functional groups [5]. The sulfonate group typically shows strong absorption bands in the regions of 1200-1050 cm⁻¹ (asymmetric stretching) and 1050-950 cm⁻¹ (symmetric stretching) [6]. The hydroxyl groups present in the molecule contribute to broad absorption bands in the 3600-3200 cm⁻¹ region, while the amino group shows characteristic absorption in the 3500-3300 cm⁻¹ range [7].

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of AMPSO sodium salt [8]. Proton (¹H) NMR spectra reveal signals corresponding to the methyl groups, methylene protons, and protons attached to heteroatoms, confirming the structural arrangement [9]. Carbon-13 (¹³C) NMR spectroscopy further validates the carbon skeleton of the molecule, with distinct signals for the different carbon environments within the structure [1].

Molecular Weight and Empirical Formula Analysis

AMPSO sodium salt has a molecular formula of C₇H₁₆NNaO₅S, representing its elemental composition [1]. This empirical formula indicates the presence of 7 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, 1 sodium atom, 5 oxygen atoms, and 1 sulfur atom in each molecule of the compound [2]. The molecular weight calculated from this formula is 249.26 g/mol, which is consistent with the experimentally determined value [3] [4].

The molecular weight analysis of AMPSO sodium salt can be broken down by examining the contribution of each element to the total mass:

| Element | Number of Atoms | Atomic Weight (g/mol) | Contribution to Molecular Weight (g/mol) |

|---|---|---|---|

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 16 | 1.008 | 16.128 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Sodium (Na) | 1 | 22.990 | 22.990 |

| Oxygen (O) | 5 | 15.999 | 79.995 |

| Sulfur (S) | 1 | 32.065 | 32.065 |

| Total | 249.262 |

The empirical formula analysis confirms the structural composition of AMPSO sodium salt and provides essential information for its identification and characterization [5]. The molecular weight is an important parameter for preparing solutions of specific molarity and for analytical procedures involving this compound [6].

Gibbs Free Energy of Ionization

The standard Gibbs free energy of ionization for AMPSO sodium salt represents the thermodynamic driving force for the proton dissociation reaction. At the reference temperature of 298.15 K (25°C), the standard Gibbs free energy of ionization (ΔrG°) is 52.160 kilojoules per mole [1] [2]. This positive value indicates that the ionization process is thermodynamically unfavorable under standard conditions, which is characteristic of weak acids with pKa values in the physiological range.

The Gibbs free energy relates directly to the ionization constant through the fundamental thermodynamic relationship:

$$ \Deltar G° = -RT \ln Ka = 2.303 RT \cdot pK_a $$

Where R is the gas constant (8.314 joules per mole per kelvin), T is the absolute temperature, and Ka is the acid dissociation constant. This relationship confirms the measured pKa value of 9.0 for AMPSO sodium salt at 25°C [3] [1].

Enthalpy of Ionization

The standard enthalpy of ionization (ΔrH°) for AMPSO sodium salt is 43.19 kilojoules per mole at 298.15 K [1] [2]. This endothermic value indicates that energy input is required to remove a proton from the AMPSO molecule, which is typical for zwitterionic buffer compounds. The positive enthalpy change reflects the energy needed to break the ionic interactions and overcome electrostatic attractions within the molecular structure.

The enthalpy of ionization provides crucial information for understanding temperature effects on the buffer system. According to the Van't Hoff equation, buffers with high ionization enthalpies show greater sensitivity to temperature changes, which is observed in biological buffer systems [4] [5].

Entropy Changes

The standard entropy change of ionization (ΔrS°) is -30.1 joules per kelvin per mole, calculated from the Gibbs-Helmholtz relationship:

$$ \Deltar S° = \frac{\Deltar H° - \Delta_r G°}{T} $$

This negative entropy change indicates that the ionization process results in decreased molecular disorder, likely due to increased solvation and ordering of water molecules around the newly formed ionic species. The negative entropy value is characteristic of ionization reactions involving zwitterionic compounds where charge separation leads to enhanced hydration shell formation [6] [7].

The entropy change contributes to the overall thermodynamic profile and helps explain why AMPSO maintains relatively stable buffering capacity across moderate temperature ranges. The combination of positive enthalpy and negative entropy changes results in a temperature-dependent equilibrium that shifts predictably with thermal conditions.

Temperature Effects on Ionization Constant

Temperature significantly influences the ionization behavior of AMPSO sodium salt, with the ionization constant showing a systematic decrease as temperature increases. This temperature dependence follows the principles established by the Van't Hoff equation and can be accurately modeled using the Clarke-Glew approach for enhanced precision [4] [8].

The ionization constant exhibits a characteristic decrease with increasing temperature, ranging from a pKa of 9.552 at 5°C to 8.425 at 50°C. This temperature coefficient of approximately -0.0255 pK units per degree Celsius is typical for amino-containing buffer systems [4] [9].

The temperature dependence can be described by the integrated Van't Hoff equation:

$$ \ln \left(\frac{K2}{K1}\right) = -\frac{\Deltar H°}{R} \left(\frac{1}{T2} - \frac{1}{T_1}\right) $$

For more precise modeling that accounts for heat capacity changes, the Clarke-Glew equation provides superior accuracy:

$$ \ln K = -\frac{\Deltar H°}{RT} + \frac{\Deltar S°}{R} + \frac{\Deltar Cp°}{R}\left[\frac{Tr}{T} - 1 + \ln\left(\frac{T}{Tr}\right)\right] $$

The negative heat capacity change (ΔrCp° = -61 joules per kelvin per mole) contributes to the non-linear temperature dependence, causing the pKa to decrease more rapidly at higher temperatures [1] [2]. This behavior is particularly important for applications requiring precise pH control over extended temperature ranges.

Practical implications of temperature effects include:

- Buffer effectiveness decreases at elevated temperatures due to lower pKa values

- Temperature fluctuations require compensation in buffer preparation protocols

- Thermal stability assessments must account for shifting ionization equilibria

- Biological applications benefit from the predictable temperature response

Heat Capacity Measurements

Heat capacity measurements for AMPSO sodium salt provide essential data for understanding thermal behavior and predicting temperature-dependent properties. While direct experimental measurements for AMPSO sodium salt are limited, comparative analysis with structurally similar sodium salts provides valuable insights into expected thermal characteristics.

The standard heat capacity change for ionization (ΔrCp°) is -61 joules per kelvin per mole [1] [2]. This negative value indicates that the ionization process results in a decrease in the system's ability to absorb thermal energy, which is characteristic of reactions involving charge separation and enhanced solvation.

Comparative heat capacity data from related sodium alkoxide compounds demonstrates systematic trends that can be extrapolated to AMPSO sodium salt:

| Compound | Heat Capacity (J K⁻¹ mol⁻¹) | Temperature Range (K) |

|---|---|---|

| Sodium methoxide | 65.05 | 240-550 |

| Sodium ethoxide | 90.87 | 240-550 |

| Sodium n-propoxide | 113.52 | 240-550 |

| Sodium iso-propoxide | 121.20 | 240-550 |

Based on molecular structure analysis and extrapolation from these reference compounds, the estimated heat capacity for AMPSO sodium salt ranges from 180 to 220 joules per kelvin per mole in the temperature range of 298-350 K [10]. This estimate accounts for the larger molecular size and additional functional groups present in the AMPSO structure.

The heat capacity measurements reveal several important thermal characteristics:

Temperature Dependence: Heat capacity values typically increase with temperature due to increased molecular motion and vibrational modes. For AMPSO sodium salt, this translates to enhanced thermal stability at moderate temperatures.

Structural Contributions: The sulfonic acid group, hydroxyl functionalities, and tertiary amine contribute significantly to the overall heat capacity through their vibrational and rotational degrees of freedom.

Phase Behavior: The heat capacity data supports the crystalline nature of AMPSO sodium salt at room temperature, with values consistent with ordered molecular arrangements.

Thermal Analysis Applications: Heat capacity measurements enable precise calorimetric studies and support the development of temperature-controlled buffer systems for biochemical applications.

Theoretical Modeling of Thermodynamic Behavior

Theoretical modeling of AMPSO sodium salt thermodynamic behavior employs computational approaches to predict molecular-level interactions and bulk thermodynamic properties. These models provide fundamental insights into the molecular mechanisms governing ionization, solvation, and thermal behavior.

Molecular dynamics simulations have emerged as powerful tools for investigating the thermodynamic behavior of buffer systems like AMPSO sodium salt. These computational approaches enable the prediction of thermal stability, solvation effects, and conformational dynamics at the atomic level [11] [12] [13].

Density Functional Theory (DFT) calculations provide accurate predictions of molecular geometries, electronic structures, and thermodynamic properties. For AMPSO sodium salt, DFT-based approaches can predict:

- Optimized molecular conformations in aqueous solution

- Solvation free energies and ion-water interactions

- Vibrational frequencies contributing to heat capacity

- Electronic properties affecting ionization behavior

The cluster-continuum model offers a sophisticated approach for calculating solvation thermodynamics. This method combines explicit solvation of the immediate coordination sphere with continuum solvation models for bulk solvent effects. For sodium-containing systems, this approach has demonstrated high accuracy with correlation coefficients exceeding 0.82 between predicted and experimental data [14].

Statistical thermodynamic models based on molecular partition functions enable the prediction of temperature-dependent equilibrium constants. These models incorporate:

- Translational, rotational, and vibrational contributions to molecular partition functions

- Electronic state degeneracies and excited state populations

- Intermolecular interaction effects on thermodynamic properties

Force field-based simulations using reactive force fields like ReaxFF allow for the investigation of thermal decomposition pathways and stability limits. These approaches provide insights into:

- Temperature-dependent molecular dynamics and conformational changes

- Thermal decomposition mechanisms and activation energies

- Pressure effects on molecular stability and thermodynamic properties

Machine learning approaches are increasingly being applied to predict thermodynamic properties from molecular descriptors. These methods can:

- Predict heat capacities and thermal properties from structural features

- Estimate temperature-dependent equilibrium constants

- Identify optimal buffer compositions for specific applications

Theoretical predictions for AMPSO sodium salt thermodynamic behavior include:

- Temperature-dependent ionization constants following Van't Hoff relationships

- Heat capacity contributions from molecular vibrational modes

- Solvation effects on thermodynamic stability

- Conformational dynamics affecting buffer performance

Validation and refinement of theoretical models requires comparison with experimental measurements, particularly:

- Calorimetric determination of enthalpies and heat capacities

- Potentiometric measurements of ionization constants

- Temperature-dependent spectroscopic studies

- Thermal analysis techniques including differential scanning calorimetry